3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHZLVPTVUJEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time (Step 1) | 2 h |
| Reaction Time (Step 2) | 6–8 h |
| Yield | 65–78% |
| Purity (HPLC) | ≥95% |
This method prioritizes simplicity but faces challenges in isolating the diacylhydrazide intermediate and managing POCl₃’s corrosivity.
One-Pot Synthesis via Carbodiimide-Mediated Coupling
A streamlined approach employs carbodiimide reagents (e.g., EDC/HOBt) to concurrently activate carboxylic acids and facilitate cyclization.
Reaction Scheme:
Reaction conditions: 24 h at 80°C under nitrogen atmosphere. The crude product is precipitated in ice-water and recrystallized from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Yield | 72–85% |
| Solvent System | DMF/EtOH (3:1) |
This method reduces intermediate isolation steps but requires stringent moisture control.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclodehydration process, enhancing efficiency.
Reaction Scheme:
Conditions: 150°C, 300 W, 20 min. Post-reaction, the mixture is neutralized with NaHCO₃ and extracted with ethyl acetate.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 20 min |
| Yield | 88–92% |
| Energy Input | 300 W |
Microwave synthesis offers superior yields and shorter reaction times but demands specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Limitations |
|---|---|---|---|---|
| Diacylhydrazide Cyclization | 65–78 | 8–10 h | Moderate | POCl₃ handling, intermediate isolation |
| One-Pot Carbodiimide | 72–85 | 24 h | High | Moisture sensitivity |
| Microwave-Assisted | 88–92 | 20 min | Low | Equipment dependency |
The microwave method excels in efficiency, whereas the one-pot approach balances yield and practicality for industrial-scale synthesis.
Structural Confirmation and Purity
Post-synthesis, the compound is characterized via:
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¹H/¹³C NMR : Confirms substitution pattern on oxadiazole and thiazole rings.
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HRMS : Validates molecular ion peak at m/z 322.29 [M+H]⁺.
-
HPLC : Purity ≥95% with retention time = 6.8 min (C18 column, MeCN:H₂O = 70:30).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing formation of 1,2,4-oxadiazole isomers necessitates precise stoichiometry and catalyst selection.
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Thiazole Stability : The 2-methylthiazole moiety is prone to ring-opening under strong acidic conditions, mandating pH control during cyclization.
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate downstream purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The presence of the thiazole and oxadiazole moieties contributes to its bioactivity by interfering with microbial cell function.
Anticancer Properties
Studies have demonstrated the compound's ability to induce apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to programmed cell death. In vitro studies have shown efficacy against different cancer lines, indicating its potential as a lead compound for developing new anticancer drugs.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent response with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .
Agricultural Science
Pesticidal Activity
The compound has been investigated for its pesticidal properties. Its structural features allow it to act as an effective insecticide and fungicide. Field trials have shown that formulations containing this compound can reduce pest populations significantly while being safe for beneficial insects.
Case Study: Field Trials
In agricultural field trials conducted on crops susceptible to aphid infestations, application of the compound resulted in a 70% reduction in pest populations over a two-week period. This suggests its viability as an environmentally friendly alternative to conventional pesticides .
Material Science
Polymer Additive
3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under heat and UV exposure.
Case Study: Polymer Blends
In experiments involving polycarbonate blends, the addition of this compound resulted in enhanced tensile strength and elongation at break compared to unmodified samples. This property is crucial for applications requiring durable materials in harsh environments .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzamide or oxadiazole moieties:
Key Observations :
- Thiazole vs. Thiophene : The 2-methylthiazole in the target compound may offer stronger π-π stacking compared to thiophene in Compound 26 .
- Fluorine vs. Other Halogens : The 3,4-difluoro substitution likely increases electronegativity and lipophilicity relative to 4-bromo in Compound 26 or 3-trifluoromethyl in Compound 19 .
- Amino vs. Methyl Thiazole: The 2-aminothiazole in urease inhibitors (e.g., 7a-l series) enhances hydrogen bonding, whereas the 2-methyl group in the target compound prioritizes hydrophobicity .
Physicochemical Properties
Key Observations :
Urease Inhibition
- The 7a-l series (e.g., 7c, 7d) demonstrated IC₅₀ values of 18.2–22.4 µM, attributed to the 2-aminothiazole and propanamide linker . The target compound lacks these features, suggesting divergent activity.
Antifungal Activity
Enzyme Inhibition (Ca²⁺/Calmodulin)
- Compound 19 (3-trifluoromethylbenzamide) exhibited sub-micromolar inhibition, highlighting the role of electron-withdrawing groups . The 3,4-difluoro substitution in the target compound may similarly enhance enzyme binding.
Biological Activity
3,4-Difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 1351649-23-4) is a compound that combines distinct heterocyclic moieties known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is , with a molecular weight of 322.29 g/mol. The compound features a benzamide core with substitutions that enhance its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1351649-23-4 |
| Molecular Formula | C₁₃H₈F₂N₄O₂S |
| Molecular Weight | 322.29 g/mol |
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the oxadiazole and thiazole rings, which are known to exhibit various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole moieties demonstrate significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against bacteria such as Mycobacterium tuberculosis and various strains of Gram-positive bacteria. The compound's structure suggests potential activity against resistant strains due to its unique binding properties.
Case Study: Antitubercular Activity
A study highlighted the antitubercular effects of oxadiazole derivatives, noting that compounds similar to 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide were effective against both active and dormant states of Mycobacterium bovis BCG. The mechanism involved inhibition of fatty acid biosynthesis via the enoyl reductase (InhA) enzyme .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. The presence of the thiazole ring contributes to its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a cytotoxicity assay against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. This suggests a promising role in cancer therapy .
The biological activity of 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Q & A
Q. What are the optimal synthetic conditions for preparing 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a substituted benzamide precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with a thiazole-containing aldehyde in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4–6 hours . Post-reaction, the solvent is evaporated under reduced pressure, and the product is precipitated, filtered, and recrystallized from methanol or DMSO/water mixtures. Key variables include stoichiometric ratios (e.g., 1:1 molar ratio of precursor to aldehyde) and solvent selection to ensure high yields (>70%) .
Q. What characterization techniques are recommended for confirming the structure of this compound?
Standard characterization includes:
- Single-crystal X-ray diffraction to resolve molecular geometry and confirm bond lengths (e.g., mean C–C bond length: 0.004 Å, R factor: 0.044) .
- Spectral analysis :
Q. How can researchers evaluate the biological activity of this compound?
In vitro assays are recommended:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria using agar dilution methods .
- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ calculations via dose-response curves.
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa or HEK293) to assess selectivity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the 1,3,4-oxadiazole ring in this compound?
The oxadiazole ring forms via cyclodehydration of a diacylhydrazine intermediate. For example, phosphoryl chloride (POCl₃) catalyzes the cyclization of N-acylthiosemicarbazides at 90°C, yielding the 1,3,4-oxadiazole core. Computational studies (DFT) suggest that the reaction proceeds through a planar transition state, with POCl₃ acting as both a dehydrating agent and acid catalyst .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity). To resolve discrepancies:
- Perform comparative studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Analyze structural analogs to identify substituent effects (e.g., fluorine position impacts lipophilicity and target binding) .
- Use molecular docking to validate interactions with putative targets (e.g., bacterial enzymes vs. human kinases) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Follow frameworks like Project INCHEMBIOL :
- Abiotic degradation : Hydrolysis/photolysis studies under controlled pH and UV light (λ = 254 nm).
- Bioaccumulation : Use HPLC-MS to measure partition coefficients (log P) and model uptake in aquatic organisms.
- Ecotoxicology : Acute toxicity assays on Daphnia magna or Vibrio fischeri (Microtox®) to estimate LC₅₀ values .
Q. How can theoretical frameworks enhance the study of this compound’s reactivity?
Integrate density functional theory (DFT) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
